molecular formula C12H12N4OS B2385740 N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097911-46-9

N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No. B2385740
M. Wt: 260.32
InChI Key: YLGSUBCSQLGUDX-UHFFFAOYSA-N
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Description

N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a chemical compound that belongs to the class of azetidinyl pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of new pyrimidine-azetidinone analogues has been a focus of research due to their potential antimicrobial, antitubercular, and antioxidant activities. For instance, Chandrashekaraiah et al. (2014) synthesized a series of analogues and evaluated them for antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis, highlighting their potential as bases for designing new antibacterial and antituberculosis compounds (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014). Similarly, Patel and Patel (2017) synthesized derivatives of 4-thiazolidinones and 2-azetidinones from chalcone and assessed their antibacterial and antifungal activities, suggesting the development of novel antimicrobial agents (Patel & Patel, 2017).

Methodological Development

The development of enantioselective methods for the functionalization of molecules, such as the α-functionalization of amines via palladium-catalyzed C–H arylation, is crucial in drug discovery. Jain et al. (2016) demonstrated a Pd(II)-catalyzed enantioselective α-C–H coupling of a wide range of amines, providing a method that affords high enantioselectivities and exclusive regioselectivity, which is significant for the synthesis of bioactive compounds (Jain, Verma, Xia, & Yu, 2016).

Chemical Properties and Drug Discovery

Research into the chemical properties of related compounds can inform drug discovery processes. Leung et al. (2013) discovered thienopyrimidine-based inhibitors of human farnesyl pyrophosphate synthase, a new class of inhibitors significant for the treatment of diseases such as cancer, demonstrating the importance of structural studies in identifying new therapeutic agents (Leung, Langille, Mancuso, & Tsantrizos, 2013). Additionally, the crystal structure and DFT studies on related pyrimidin-2-amine compounds offer insights into their electronic structure properties, further contributing to the understanding of molecular structures in drug design (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).

properties

IUPAC Name

[3-(pyrimidin-4-ylamino)azetidin-1-yl]-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c17-12(9-2-4-18-7-9)16-5-10(6-16)15-11-1-3-13-8-14-11/h1-4,7-8,10H,5-6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGSUBCSQLGUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=C2)NC3=NC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine

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